

A Head-to-Head Comparison of PCAF Inhibitors for Researchers

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A detailed guide to PCAF-IN-2 and similar compounds, providing researchers, scientists, and drug development professionals with comparative experimental data and insights into their mechanisms of action.

This guide offers an objective comparison of the histone acetyltransferase (HAT) inhibitor PCAF-IN-2 and other notable compounds targeting the p300/CBP-associated factor (PCAF) and its close homolog, GCN5. By summarizing key quantitative data and outlining experimental methodologies, this document aims to facilitate informed decisions in research and drug development.

Performance Comparison of PCAF Inhibitors

The following tables summarize the in vitro inhibitory activity and cytotoxic effects of various PCAF inhibitors. This data, compiled from multiple studies, allows for a direct comparison of their potency and selectivity.

In Vitro Inhibitory Activity



Compound	Target(s)	IC50 (μM)	Notes
PCAF-IN-2	PCAF	5.31[1]	A potent inhibitor with demonstrated antitumor activity.[1]
Anacardic Acid	PCAF, p300	~5.0 (PCAF), ~8.5 (p300)[2][3][4][5][6]	A natural product inhibitor derived from cashew nut shell liquid.[2]
Garcinol	PCAF, p300	~5 (PCAF), ~7 (p300) [7][8][9][10]	A polyisoprenylated benzophenone with pleiotropic effects, including apoptosis induction.[9]
Isothiazolone Derivatives (CCT077791)	PCAF, p300	1-50 (General range for analogues)	A series of synthetic inhibitors identified through high-throughput screening. [11]
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MB-3 (Butyrolactone 3)	GCN5, CBP	100 (GCN5), 500 (CBP)[12][13][14]	A specific inhibitor of GCN5, which is closely related to PCAF.[12][13]
H3-CoA-20	PCAF, GCN5	0.36 (PCAF), 0.3 (tGCN5)[15]	A potent and selective bisubstrate inhibitor. [15][16]

Cytotoxicity Against Cancer Cell Lines



The following table outlines the half-maximal inhibitory concentration (IC50) of various compounds against a panel of human cancer cell lines, indicating their potential as anti-cancer agents.

Compound	Cell Line	Cancer Type	IC50 (μM)
PCAF-IN-2	HePG2	Hepatocellular Carcinoma	3.06[1]
MCF-7	Breast Cancer	5.69[1]	
PC3	Prostate Cancer	7.56[1]	
HCT-116	Colon Cancer	2.83[1]	
Anacardic Acid Analog (Compound 17)	HCT-116	Colon Cancer	29.17[16]
A549	Lung Cancer	32.09[16]	
Anacardic Acid Analog (Compound 18)	HT-29	Colon Cancer	35.49[16]
HCT-116	Colon Cancer	27.56[16]	
A549	Lung Cancer	30.69[16]	
HeLa	Cervical Cancer	34.41[16]	_
Isothiazolone Analogues	Various	-	0.8 to >50[11]

Key Signaling Pathways Involving PCAF

PCAF plays a crucial role in regulating gene expression and cellular processes through the acetylation of histone and non-histone proteins. Its inhibition can impact several cancer-related signaling pathways.

PCAF in Hedgehog-Gli Signaling

PCAF acts as a critical cofactor in the Hedgehog (Hh)-Gli signaling pathway, which is often aberrantly activated in cancers like medulloblastoma and glioblastoma.[17][18] PCAF interacts

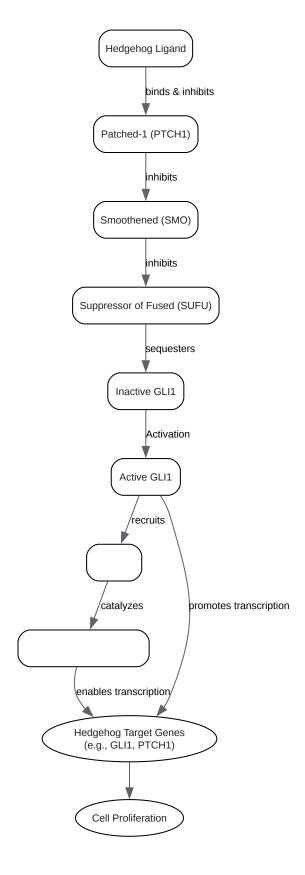






with the transcription factor GLI1, leading to increased H3K9 acetylation on the promoters of Hh target genes, thereby promoting their expression and contributing to cancer cell proliferation.[17][18]





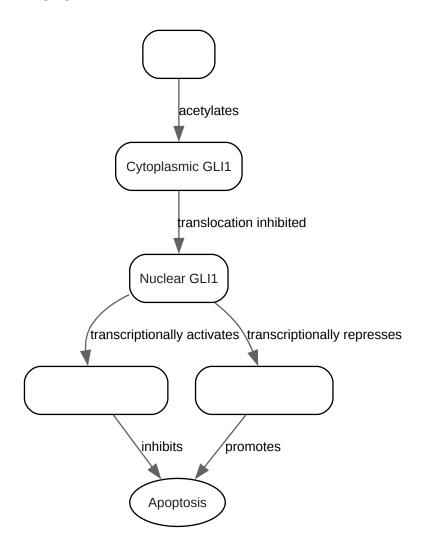
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Caption: PCAF's role in the Hedgehog-Gli signaling pathway.



PCAF-Mediated Apoptosis via the GLI1/BcI-2/BAX Axis

In hepatocellular carcinoma, PCAF can induce apoptosis by directly acetylating cytoplasmic GLI1.[19] This acetylation prevents GLI1's translocation to the nucleus, thereby suppressing Hedgehog signaling.[19] The inhibition of nuclear GLI1 leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX, ultimately promoting programmed cell death.[19]



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Caption: PCAF's regulation of apoptosis through the GLI1/Bcl-2/BAX axis.

PCAF's Role in p53-Dependent Cell Cycle Arrest

PCAF is essential for the transcriptional activation of the p21 gene, a key regulator of cell cycle arrest, in response to various stress signals that activate the tumor suppressor p53.[20] PCAF-

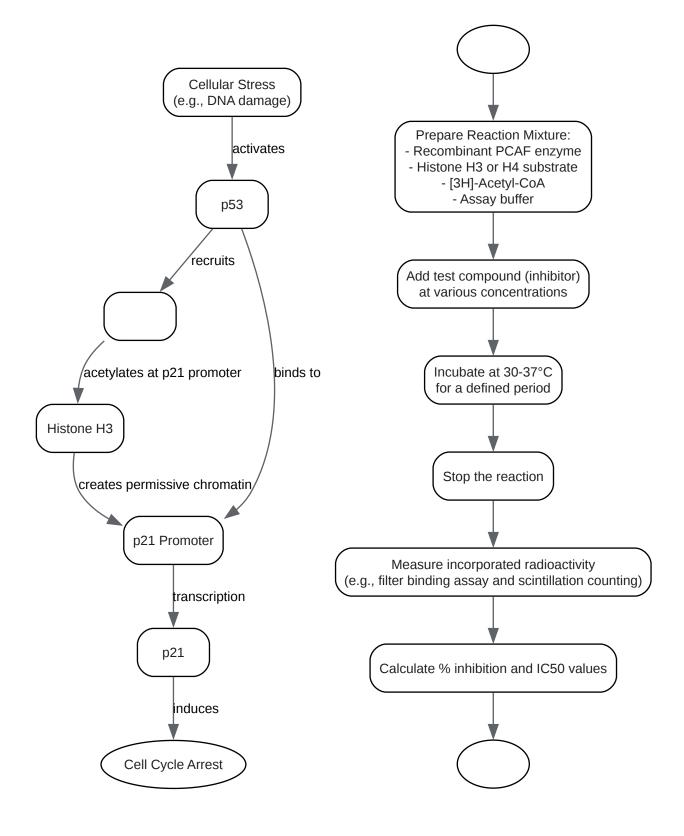




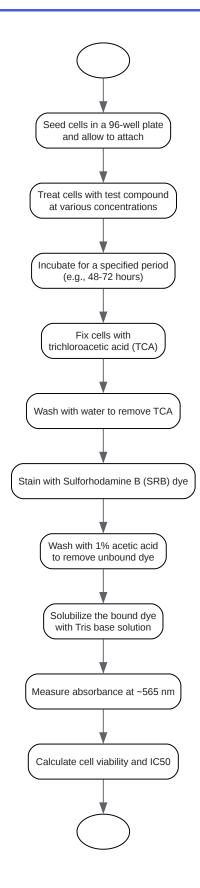


mediated acetylation of histone H3 at the p21 promoter creates a chromatin environment that is permissive for transcription, leading to p53-dependent cell cycle arrest.[20]









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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anacardic acid | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 4. Anacardic acid (3084) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
- 6. Anacardic acid, Histone acetyltransferase (HAT) inhibitor (CAS 16611-84-0) | Abcam [abcam.com]
- 7. glpbio.com [glpbio.com]
- 8. adooq.com [adooq.com]
- 9. Polyisoprenylated benzophenone, garcinol, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GCN5 HAT inhibition reduces human Burkitt lymphoma cell survival through reduction of MYC target gene expression and impeding BCR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. GCN5/PCAF抑制剂、激活剂、基因 | MCE [medchemexpress.cn]
- 15. Structure of the GCN5 histone acetyltransferase bound to a bisubstrate inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]



- 18. Histone acetyltransferase PCAF is required for Hedgehog-Gli-dependent transcription and cancer cell proliferation PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 20. The histone acetyltransferase PCAF regulates p21 transcription through stress-induced acetylation of histone H3 PMC [pmc.ncbi.nlm.nih.gov]
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